molecular formula C8H6BrF2NO2 B2972518 Methyl 2-amino-4-bromo-3,5-difluorobenzoate CAS No. 2110119-64-5

Methyl 2-amino-4-bromo-3,5-difluorobenzoate

Cat. No.: B2972518
CAS No.: 2110119-64-5
M. Wt: 266.042
InChI Key: NJKGERHWINRLRG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3,5-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3,5-difluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: The fluorine atoms are introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine source.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,5-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate ester hydrolysis.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be obtained.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or other reduced forms.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-4-bromo-3,5-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3,5-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 4-amino-3,5-difluorobenzoate
  • Methyl 2-bromo-3,4-difluorobenzoate

Uniqueness

Methyl 2-amino-4-bromo-3,5-difluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of amino, bromine, and fluorine groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-amino-4-bromo-3,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)3-2-4(10)5(9)6(11)7(3)12/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKGERHWINRLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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